![molecular formula C16H21NO2S B3013140 (3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705307-52-3](/img/structure/B3013140.png)
(3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , (3-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, appears to be a derivative of the 1-phenyl-6-azabicyclo[3.2.1]octane class of compounds. These compounds have been studied for their analgesic and narcotic antagonist activities, with variations in their structure to explore structure-activity relationships . The compound of interest is not directly mentioned in the provided papers, but it shares structural features with the compounds studied in the first paper, such as the azabicyclo[3.2.1]octane core and a phenyl group with a methoxy substituent.
Synthesis Analysis
The synthesis of related compounds has been explored in the provided literature. For example, a series of 1-phenyl-6-azabicyclo[3.2.1]octanes were synthesized and tested for their biological activities . While the exact synthesis of the compound is not detailed, it can be inferred that similar synthetic strategies could be employed, involving the construction of the azabicyclo[3.2.1]octane core followed by functionalization with the appropriate phenyl and methylthio substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray diffraction techniques. For instance, the structure of a 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined, revealing its crystallization in a monoclinic system . Although this compound is not the same as the one under analysis, the use of X-ray diffraction could similarly elucidate the stereochemistry and confirm the absolute configuration of the compound .
Chemical Reactions Analysis
The chemical reactions of the related compounds involve transformations that establish stereochemistry and structure-activity relationships. The active enantiomer of a 1-(3-hydroxyphenyl)-6,7-dimethyl derivative was correlated with other known antagonist-analgesics through chemical transformations and circular dichroism (CD) measurements . These types of reactions are crucial for understanding the pharmacological profile of the compounds and could be applied to the compound to determine its potential as an analgesic or antagonist.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are influenced by their molecular structure. For example, the solid-state structure of a related compound was compared with its structure in solution using NMR studies, which can provide insights into the compound's behavior in different environments . The physical properties such as solubility, melting point, and stability, as well as chemical properties like reactivity and interaction with biological targets, would be important to analyze for the compound .
Scientific Research Applications
NK1 Receptor Antagonism
A key application of related compounds is as potent nonpeptide antagonists of the substance P (NK1) receptor. For example, CP-96,345, a compound with a similar structure, has been shown to be a selective NK1 antagonist, useful for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Synthesis and Molecular Docking for Antiviral Activity
Compounds with similar structures have been synthesized and their structures elucidated using various spectroscopic techniques. These compounds have been studied for their stability, intermolecular charge transfer, and antiviral activity through molecular docking analyses (FathimaShahana & Yardily, 2020).
Antibacterial Activity
Derivatives of similar compounds have been synthesized and evaluated for their antibacterial activity. These compounds, characterized by spectroscopic and biological studies, exhibit in vitro antibacterial activity (Reddy et al., 2011).
Analgesic Applications
Related azabicycloalkane derivatives have been synthesized for potential use as analgesic agents. These compounds, particularly those with specific substitutions, have shown promising analgesic potency in various assays, offering a nonnarcotic profile different from other analgesic compounds (Epstein et al., 1981).
Synthesis and Evaluation for Antimicrobial Activity
Similar methanone derivatives have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have exhibited interesting antimicrobial properties, showing potential for development as antimicrobial agents (Chaudhari, 2012).
properties
IUPAC Name |
(3-methoxyphenyl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-19-14-5-3-4-11(8-14)16(18)17-12-6-7-13(17)10-15(9-12)20-2/h3-5,8,12-13,15H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHZAMKNTROAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.